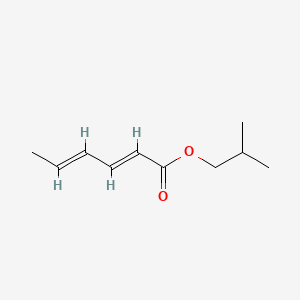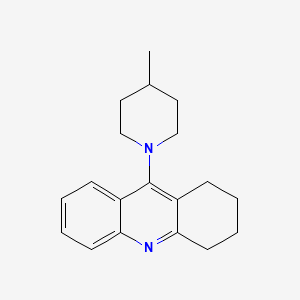
Acridine, 1,2,3,4-tetrahydro-9-(3-methyl-1-piperidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acridine, 1,2,3,4-tetrahydro-9-(3-methyl-1-piperidinyl)- is a chemical compound that belongs to the acridine family. Acridines are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine and chemistry. This particular compound is of interest due to its unique structure and potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acridine, 1,2,3,4-tetrahydro-9-(3-methyl-1-piperidinyl)- typically involves the reaction of acridine derivatives with piperidine derivatives under specific conditions. One common method involves the reaction of acridine with 3-methylpiperidine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to ensure the high purity of the final product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Acridine, 1,2,3,4-tetrahydro-9-(3-methyl-1-piperidinyl)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acridone derivatives.
Reduction: Reduction reactions can convert it into tetrahydroacridine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions include acridone derivatives, tetrahydroacridine derivatives, and substituted acridine compounds.
Aplicaciones Científicas De Investigación
Acridine, 1,2,3,4-tetrahydro-9-(3-methyl-1-piperidinyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex acridine derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of acridine, 1,2,3,4-tetrahydro-9-(3-methyl-1-piperidinyl)- involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other acridine derivatives such as:
- Acridine orange
- Quinacrine
- Thiazacridine
- Azacridine
9-Amino-1,2,3,4-tetrahydroacridine: (Tacrine)
Uniqueness
What sets acridine, 1,2,3,4-tetrahydro-9-(3-methyl-1-piperidinyl)- apart from these similar compounds is its specific structure, which imparts unique biological activities and potential therapeutic applications. Its ability to act as a cholinesterase inhibitor, for example, makes it particularly valuable in medical research .
Propiedades
Número CAS |
113106-25-5 |
|---|---|
Fórmula molecular |
C19H24N2 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
9-(4-methylpiperidin-1-yl)-1,2,3,4-tetrahydroacridine |
InChI |
InChI=1S/C19H24N2/c1-14-10-12-21(13-11-14)19-15-6-2-4-8-17(15)20-18-9-5-3-7-16(18)19/h2,4,6,8,14H,3,5,7,9-13H2,1H3 |
Clave InChI |
IDZLONPGTSMQIV-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)C2=C3CCCCC3=NC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


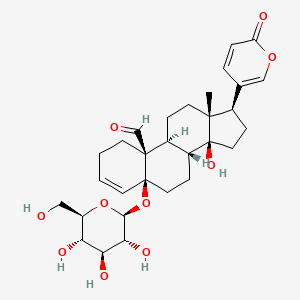

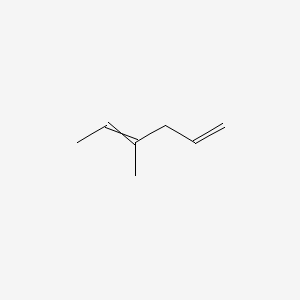
![2-(4-butoxyphenoxy)-N-[3-(diethylamino)propyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B13753615.png)
![8-Hydroxy-6-oxaspiro[3.4]octan-7-one](/img/structure/B13753619.png)

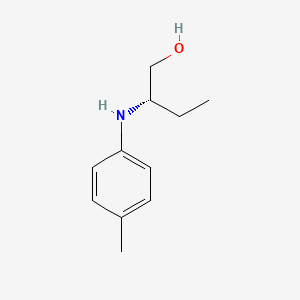


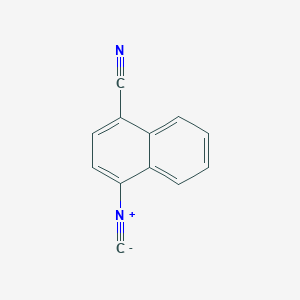
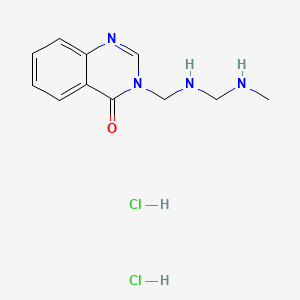
![3-Pyridinecarbonitrile, 4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B13753664.png)

